4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide
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Overview
Description
The compound “4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group. It also has a morpholino group attached to the benzene ring .Chemical Reactions Analysis
Benzenesulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, and as nucleophiles, participating in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are generally solid at room temperature and are soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
4-Methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Oinuma et al. (1991) synthesized a series of related benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, indicating their potential in cardiovascular therapeutic applications (Oinuma et al., 1991).
Luminescence and Antibacterial Properties
Feng et al. (2021) explored the structural diversity, luminescence, and antibacterial properties of metal complexes based on modified benzenesulfonamides. These findings highlight the potential use of these compounds in materials science and microbiology (Feng et al., 2021).
Anti-Cancer Properties
Kumar et al. (2021) synthesized and evaluated a derivative of 4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide for anti-breast cancer activity, demonstrating its potential as a therapeutic agent in oncology (Kumar et al., 2021).
Electrochemical Synthesis
Durán et al. (2002) conducted electrochemical synthesis of cobalt complexes with related benzenesulfonamides, contributing to the field of electrochemistry and materials science (Durán et al., 2002).
Antibacterial Agents and Enzyme Inhibitors
Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, revealing their potent antibacterial properties and moderate enzyme inhibitory activities. This study contributes to the fields of microbiology and biochemistry (Abbasi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-14-2-6-16(7-3-14)25(20,21)18-15-4-8-17(9-5-15)26(22,23)19-10-12-24-13-11-19/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPUSBAPFFRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide |
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